molecular formula C8H3ClF2N2 B2598363 2-Chloro-6,8-difluoroquinazoline CAS No. 2203445-32-1

2-Chloro-6,8-difluoroquinazoline

Cat. No.: B2598363
CAS No.: 2203445-32-1
M. Wt: 200.57
InChI Key: XWMZTIUHRJIWBC-UHFFFAOYSA-N
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Description

2-Chloro-6,8-difluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3ClF2N2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-difluoroquinazoline typically involves the introduction of chlorine and fluorine atoms onto the quinazoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinazoline precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting from 2,4-difluoroaniline, the compound can be synthesized through a series of steps involving chlorination and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-difluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or dimethylformamide.

Major Products

    Nucleophilic Substitution: Substituted quinazolines with various functional groups.

    Cross-Coupling Reactions:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Used in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The biological activity of 2-Chloro-6,8-difluoroquinazoline is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline
  • 6,8-Difluoroquinazoline
  • 2,4-Dichloroquinazoline

Uniqueness

2-Chloro-6,8-difluoroquinazoline is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other quinazoline derivatives, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-6,8-difluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)2-6(11)7(4)13-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMZTIUHRJIWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2203445-32-1
Record name 2-chloro-6,8-difluoroquinazoline
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